molecular formula C11H15Cl2NO B1458830 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride CAS No. 1803585-39-8

3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride

Cat. No. B1458830
M. Wt: 248.15 g/mol
InChI Key: JZONUCKTAGTHGT-UHFFFAOYSA-N
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Description

“3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1803585-39-8 . It has a molecular weight of 248.15 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-chlorobenzyl)tetrahydrofuran-3-amine hydrochloride . The InChI code for this compound is 1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

    Scientific Field: Chemistry

    • Application : This compound is used in the field of chemistry for the synthesis of various heterocyclic compounds .
    • Method of Application : The exact method of application is not specified, but it’s likely used as a reagent in chemical reactions .
    • Results : The outcomes of these reactions would depend on the specific reaction conditions and other reagents used .

    Scientific Field: Microbiology

    • Application : Derivatives of this compound have shown antimicrobial activity .
    • Method of Application : These derivatives are likely tested against various bacterial strains in a laboratory setting .
    • Results : Some derivatives have shown activity comparable to standard drugs like ampicillin and gentamicin .

    Scientific Field: Neurology

    • Application : A similar compound, “3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole”, has been reported to have neuroprotective effects .
    • Method of Application : This compound is likely administered to mice in a controlled experimental setting .
    • Results : The compound improved depression-like behavior and cognitive impairment in mice .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is "Warning" .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZONUCKTAGTHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride
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